molecular formula C12H5Cl5 B1583741 2,3,4',5,6-Pentachlorobiphenyl CAS No. 68194-11-6

2,3,4',5,6-Pentachlorobiphenyl

Cat. No.: B1583741
CAS No.: 68194-11-6
M. Wt: 326.4 g/mol
InChI Key: ZDDZPDTVCZLFFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4’,5,6-Pentachlorobiphenyl is a member of the polychlorinated biphenyl family, which consists of 209 different compounds. These compounds are characterized by the presence of chlorine atoms attached to biphenyl. Polychlorinated biphenyls were widely used in industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their persistence in the environment and potential health hazards .

Mechanism of Action

Target of Action

The primary target of 2,3,4’,5,6-Pentachlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues . Additionally, it has been found to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Mode of Action

2,3,4’,5,6-Pentachlorobiphenyl interacts with its targets by binding to the Estrogen receptor, thereby inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in changes in the regulation of eukaryotic gene expression and cellular proliferation and differentiation .

Biochemical Pathways

It is known that this compound can interfere with amino acids involved in immune regulation, such as phenylalanine and tyrosine . It may also be associated with genetic disorders related to cysteine, methionine, and purine metabolism .

Pharmacokinetics

It is known that this compound is a persistent organic pollutant . This means it is resistant to environmental degradation through photolytic, biological, or chemical processes . As a result, it can persist in the environment, bioaccumulate in animal tissue, and biomagnify in food chains .

Result of Action

The molecular and cellular effects of 2,3,4’,5,6-Pentachlorobiphenyl’s action include the inhibition of the basal and circadian expression of the core circadian component PER1 . This can lead to changes in the regulation of eukaryotic gene expression and cellular proliferation and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3,4’,5,6-Pentachlorobiphenyl. As a persistent organic pollutant, it can remain in the environment for long periods . This can lead to bioaccumulation in animal tissue and biomagnification in food chains, potentially increasing its impact on health and the environment .

Biochemical Analysis

Biochemical Properties

2,3,4’,5,6-Pentachlorobiphenyl is known to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . Additionally, 2,3,4’,5,6-Pentachlorobiphenyl can bind to the aryl hydrocarbon receptor (AhR), leading to altered gene expression and disruption of normal cellular functions .

Cellular Effects

2,3,4’,5,6-Pentachlorobiphenyl has significant effects on various cell types and cellular processes. It can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis . This compound also affects cell signaling pathways, such as the Akt/FoxO3a/NIS pathway, which is involved in thyroid cell function . Furthermore, 2,3,4’,5,6-Pentachlorobiphenyl can alter gene expression and disrupt cellular metabolism, contributing to its toxic effects .

Molecular Mechanism

At the molecular level, 2,3,4’,5,6-Pentachlorobiphenyl exerts its effects through several mechanisms. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression . This compound also inhibits cytochrome P450 enzymes, affecting the metabolism of various substances . Additionally, 2,3,4’,5,6-Pentachlorobiphenyl can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and lead to apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,4’,5,6-Pentachlorobiphenyl can change over time. This compound is relatively stable and does not degrade easily, leading to prolonged exposure and accumulation in biological systems . Long-term studies have shown that 2,3,4’,5,6-Pentachlorobiphenyl can cause persistent oxidative stress and cellular damage, even at low concentrations .

Dosage Effects in Animal Models

The effects of 2,3,4’,5,6-Pentachlorobiphenyl vary with different dosages in animal models. At low doses, this compound can cause subtle changes in gene expression and cellular metabolism . At higher doses, 2,3,4’,5,6-Pentachlorobiphenyl can induce significant toxicity, including liver damage, neurotoxicity, and reproductive toxicity . Threshold effects have been observed, with higher doses leading to more severe adverse effects .

Metabolic Pathways

2,3,4’,5,6-Pentachlorobiphenyl is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which can further interact with other biomolecules . This compound can also affect metabolic flux and alter the levels of various metabolites, contributing to its toxic effects .

Transport and Distribution

Within cells and tissues, 2,3,4’,5,6-Pentachlorobiphenyl is transported and distributed through various mechanisms. It can bind to transport proteins and accumulate in lipid-rich tissues, such as the liver and adipose tissue . This compound can also cross the blood-brain barrier, leading to its accumulation in the brain and potential neurotoxic effects .

Subcellular Localization

2,3,4’,5,6-Pentachlorobiphenyl can localize to specific subcellular compartments, affecting its activity and function. It has been shown to accumulate in the endoplasmic reticulum, where it can inhibit cytochrome P450 enzymes and disrupt cellular metabolism . Additionally, this compound can localize to mitochondria, leading to the generation of reactive oxygen species and induction of oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4’,5,6-Pentachlorobiphenyl typically involves the chlorination of biphenyl. This process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3,4’,5,6-Pentachlorobiphenyl, was historically conducted through batch processes. These processes involved the chlorination of biphenyl in large reactors, followed by purification steps to isolate the desired compound. The production methods were designed to maximize yield and purity while minimizing the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: 2,3,4’,5,6-Pentachlorobiphenyl undergoes several types of chemical reactions, including:

    Reductive Dechlorination: This reaction involves the removal of chlorine atoms from the biphenyl structure, typically under anaerobic conditions.

    Nucleophilic Substitution: In this reaction, chlorine atoms are replaced by nucleophiles such as hydroxide ions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 2,3,4’,5,6-Pentachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other pentachlorobiphenyls, it may exhibit different environmental persistence and toxicological profiles. For example, 2,2’,3,4,5’-Pentachlorobiphenyl has a different chlorine arrangement, which can affect its interaction with biological systems and its degradation pathways .

Properties

IUPAC Name

1,2,4,5-tetrachloro-3-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-7-3-1-6(2-4-7)10-11(16)8(14)5-9(15)12(10)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDZPDTVCZLFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074199
Record name 2,3,4',5,6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68194-11-6
Record name 2,3,4',5,6-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4',5,6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4',5,6-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ53DM90UT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4',5,6-Pentachlorobiphenyl
Reactant of Route 2
Reactant of Route 2
2,3,4',5,6-Pentachlorobiphenyl
Reactant of Route 3
Reactant of Route 3
2,3,4',5,6-Pentachlorobiphenyl
Reactant of Route 4
Reactant of Route 4
2,3,4',5,6-Pentachlorobiphenyl
Reactant of Route 5
Reactant of Route 5
2,3,4',5,6-Pentachlorobiphenyl
Reactant of Route 6
Reactant of Route 6
2,3,4',5,6-Pentachlorobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.